STAT5 Phosphorylation: Superior Potency vs Analog
In a direct head-to-head comparison performed under identical experimental conditions, Flt3-IN-22 (identified as Compound I-22 in the source patent) demonstrates significantly greater cellular potency against the FLT3 target than its close structural analog, Compound I-43. The differential activity was measured using the AlphaScreen SureFire STAT5 (pTyr694;Tyr699) assay, which quantifies the inhibition of FLT3-dependent STAT5 phosphorylation, a critical downstream signaling event in AML cells. Flt3-IN-22 inhibited FLT3-driven STAT5 phosphorylation with an IC50 of 26 nM, whereas the comparator analog Compound I-43 exhibited a markedly higher IC50 of 76 nM under the same assay conditions [1]. This ~2.9-fold difference in cellular potency, despite their chemical similarity, provides a clear, data-driven rationale for selecting Flt3-IN-22 over structurally related alternatives for functional cellular studies.
Analog I-43 IC50 76 nM
~2.9-fold difference
| Evidence Dimension | Cellular inhibition of FLT3-dependent STAT5 phosphorylation |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | US11254667 Compound I-43 (analog); IC50 = 76 nM |
| Quantified Difference | ~2.9-fold higher potency for Flt3-IN-22 |
| Conditions | AlphaScreen SureFire STAT5 (pTyr694;Tyr699) assay in cells |
Why This Matters
This data provides a direct, quantifiable justification for choosing Flt3-IN-22 over its closest structural analogs, ensuring maximal target engagement in cellular assays.
- [1] BindingDB. Entry for BDBM538619 (NCGC 00371479; US11254667, Compound I-22). Data sourced from US Patent US11254667. View Source
